molecular formula C12H18N2O4S B14837759 N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14837759
M. Wt: 286.35 g/mol
InChI Key: UUIHEUSJVWSDIC-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy and isopropoxy group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide typically involves several steps. One common method includes the reaction of 5-cyclopropoxy-6-isopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-propan-2-yloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-8(2)17-12-10(18-9-4-5-9)6-7-11(13-12)14-19(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

UUIHEUSJVWSDIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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